Chloroiodomethane

Beschreibung

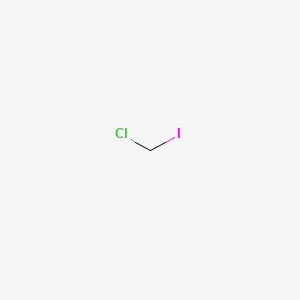

Structure

3D Structure

Eigenschaften

IUPAC Name |

chloro(iodo)methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2ClI/c2-1-3/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJGJQVRXEUVAFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH2ClI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50208034 | |

| Record name | Chloroiodomethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50208034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless or light brown liquid; [MSDSonline] | |

| Record name | Chloroiodomethane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8328 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

10.6 [mmHg] | |

| Record name | Chloroiodomethane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8328 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

593-71-5 | |

| Record name | Chloroiodomethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=593-71-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chloroiodomethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000593715 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chloroiodomethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50208034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chloroiodomethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.915 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Chloroiodomethane | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X7AF9WG7CX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Chloroiodomethane physical and chemical properties

An In-depth Technical Guide to the Physical and Chemical Properties of Chloroiodomethane

This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound (CH₂ClI). Designed for researchers, scientists, and professionals in drug development, this document aggregates critical data, details experimental methodologies, and illustrates key molecular characteristics and reactions.

General and Physical Properties

This compound is a colorless to pale yellow or pinkish-red liquid.[1] It is a dihalomethane notable for its utility in various organic synthesis applications.[2] The compound is sensitive to light and should be stored in a dark, refrigerated environment to prevent degradation.[1][3] Commercially available this compound is often stabilized with copper.[4][5]

Table 1: General Properties of this compound

| Property | Value | Reference |

| IUPAC Name | Chloro(iodo)methane | [6] |

| Synonyms | Iodochloromethane, Chloromethyl iodide | [1][2] |

| CAS Number | 593-71-5 | [6] |

| Molecular Formula | CH₂ClI | [6] |

| Molecular Weight | 176.38 g/mol | [2][6] |

| Appearance | Colorless to pale yellow/pink-reddish liquid | [1][7] |

Table 2: Physical and Thermochemical Properties of this compound

| Property | Value | Reference |

| Density | 2.422 g/mL at 25 °C | [7][2] |

| Boiling Point | 108-109 °C | [7][2] |

| Refractive Index | n20/D 1.582 | [7][2] |

| Vapor Pressure | 10.6 mmHg | [6] |

| Flash Point | 108-109 °C | [7] |

| Solubility in Water | Insoluble | [5] |

| Solubility in Organic Solvents | Miscible with acetone, benzene, diethyl ether, alcohol | [1][7] |

| Henry's Law Constant (kH) | 8.9 μmol Pa⁻¹ kg⁻¹ | [2] |

| Crystal Structure | Orthorhombic, Space group Pnma | [2][8] |

| logP (Octanol/Water Partition Coefficient) | 1.61770 | [1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Key data from various spectroscopic techniques are summarized below.

Table 3: Spectroscopic Data for this compound

| Technique | Data | Reference |

| ¹H NMR | Spectra available, chemical shifts referenced to TMS. | [6][9] |

| ¹³C NMR | Spectra available for characterization. | [6] |

| Mass Spectrometry (GC-MS) | m/z top peak: 176. | [6][10] |

| Infrared (IR) Spectroscopy | FTIR and ATR-IR spectra available. | [6][11] |

| Raman Spectroscopy | Spectra available. | [6] |

Chemical Properties and Reactivity

This compound is a versatile reagent in organic synthesis, primarily due to the differential reactivity of the carbon-iodine and carbon-chlorine bonds. The C-I bond is weaker and more susceptible to cleavage.[8]

Key Reactions:

-

Cyclopropanation (Simmons-Smith Reaction): this compound is frequently used as a substitute for diiodomethane in the Simmons-Smith reaction to form cyclopropanes. It often provides higher yields and greater selectivity.[2][3]

-

Formation of Organometallic Reagents: It reacts with organolithium compounds to generate chloromethyl lithium (ClCH₂Li).[2][8] It is also used with a zinc-copper couple to produce an organozinc reagent.[12]

-

Other Synthetic Applications: this compound is employed in Mannich reactions, aminomethylation, epoxidation, and various addition reactions to alkenes.[7][2]

-

Radical Reactions: The photolysis of this compound has been studied, indicating the formation of radical pairs.[7] In the gas phase, it reacts with chlorine atoms via iodine atom abstraction to yield CH₂Cl and ICl.[13]

-

Surface Chemistry: On a Pt(111) surface, this compound dissociates through C-I bond cleavage at approximately 150 K.[14]

Stability:

The compound is volatile and sensitive to light.[15] It is typically stored under refrigeration and in the dark.[7] For stability, it can be stabilized with copper chips. Incompatible materials include strong bases and oxidizing agents.[15]

Experimental Protocols

Synthesis of this compound from Dichloromethane

A convenient and efficient method for synthesizing this compound involves the reaction of dichloromethane with sodium iodide in a polar aprotic solvent like N,N-dimethylformamide (DMF).[12]

Materials and Equipment:

-

Reactor with heating mantle, mechanical stirrer, thermometer, and condenser

-

Dichloromethane (CH₂Cl₂)

-

Sodium Iodide (NaI)

-

N,N-Dimethylformamide (DMF)

-

Bromobenzene (for use as an internal standard in GC analysis)

-

Vigreux column for distillation

Procedure: [12]

-

In a suitable reaction flask, combine sodium iodide (0.100 mol) and dichloromethane (0.47 mol).

-

Add DMF (30 mL) as the solvent. The use of DMF significantly enhances the reaction rate compared to solvents like acetone.

-

Heat the mixture to a gentle reflux while stirring. Precipitation of sodium chloride should be observed shortly after the reaction begins.

-

Maintain the reflux for 5 to 10 hours. A 10-hour reaction time can increase the yield to over 80%.

-

After the reaction period, cool the mixture in an ice bath and add 30 mL of water.

-

Separate the organic layer. Extract the aqueous layer multiple times with fresh dichloromethane.

-

Combine all organic layers. The resulting product can be analyzed by gas-liquid chromatography (GLC) to determine the yield of this compound and any diiodomethane byproduct.

Purification: [12]

-

Wash the combined organic layers with several portions of water.

-

Dry the organic layer with anhydrous calcium chloride.

-

Perform a steam distillation of the dried organic phase.

-

Separate the organic layer from the distillate and dry it again.

-

Purify the final product by distillation through a 20 cm Vigreux column. This compound distills at 108-109 °C.

Logical Relationship Diagram

The following diagram illustrates the central role of this compound, connecting its core properties, spectroscopic identifiers, and key chemical transformations.

Caption: Key properties and reactivity of this compound.

References

- 1. This compound|lookchem [lookchem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. innospk.com [innospk.com]

- 4. This compound 97 593-71-5 [sigmaaldrich.com]

- 5. This compound, 98%, stabilized | Fisher Scientific [fishersci.ca]

- 6. This compound | CH2ClI | CID 11644 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound CAS#: 593-71-5 [m.chemicalbook.com]

- 8. webqc.org [webqc.org]

- 9. This compound(593-71-5) 1H NMR spectrum [chemicalbook.com]

- 10. This compound [webbook.nist.gov]

- 11. This compound [webbook.nist.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. files.core.ac.uk [files.core.ac.uk]

- 15. fishersci.com [fishersci.com]

Synthesis of chloroiodomethane from dichloromethane

An in-depth technical guide on the synthesis of chloroiodomethane from dichloromethane is provided below, intended for researchers, scientists, and drug development professionals. This guide covers the core chemical principles, experimental protocols, and data related to the Finkelstein halide exchange reaction, a primary method for this conversion.

Core Principle: The Finkelstein Reaction

The synthesis of this compound from dichloromethane is predominantly achieved through a halide exchange reaction, specifically the Finkelstein reaction.[1][2][3] This SN2 (bimolecular nucleophilic substitution) reaction involves the exchange of a halogen atom. In this case, a chlorine atom in dichloromethane is replaced by an iodine atom.[1][2]

The classic Finkelstein reaction utilizes sodium iodide in a solvent where it is soluble, but the resulting sodium chloride is not.[1][2] This insolubility of the sodium chloride byproduct drives the reaction forward according to Le Chatelier's principle, as the salt precipitates out of the solution.[1][2][4] Acetone is a traditional solvent for this purpose, though other polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and hexamethylphosphoramide (HMPA) have been shown to significantly accelerate the reaction.[1][5]

Experimental Protocol: Synthesis using Sodium Iodide in DMF

A convenient and effective method for synthesizing this compound involves the reaction of dichloromethane with sodium iodide in dimethylformamide (DMF).[5]

Materials and Equipment:

-

Dichloromethane (CH₂Cl₂)

-

Sodium Iodide (NaI)

-

Dimethylformamide (DMF)

-

Round-bottomed flask

-

Magnetic stirrer

-

Reflux condenser with a drying tube

-

Thermometer

-

Dropping funnel

-

Heating mantle

-

Apparatus for steam distillation and extraction

Procedure:

-

In a 100 ml round-bottomed flask equipped with a magnetic stirrer, reflux condenser, thermometer, and dropping funnel, place 15.0g (0.100 mol) of sodium iodide and 40g (0.47 mol) of dichloromethane.[5]

-

Begin stirring the mixture at room temperature.[5]

-

Add 30 ml of DMF through the dropping funnel over approximately 3 minutes. An exothermic reaction will cause the temperature to rise from around 20°C to 50°C.[5]

-

The mixture will initially become almost homogeneous, followed by the precipitation of sodium chloride.[5]

-

After the addition of DMF is complete, heat the flask to maintain a gentle reflux for 5 to 10 hours with continuous stirring.[5]

-

Upon completion of the reaction period, cool the flask and add 30 ml of water to the chilled mixture.[5]

-

Separate the organic layer. Extract the aqueous layer multiple times with small portions of dichloromethane.[5]

-

Combine all organic layers and wash them with several portions of water.[5]

-

Dry the combined organic layer with anhydrous calcium chloride.[5]

-

Purify the crude product by distillation through a 20 cm Vigreux column. The pure this compound will distill at 108-109°C.[5]

Data Presentation

The choice of solvent significantly impacts the yield of this compound. The following table summarizes the effect of different solvents on the reaction between dichloromethane and sodium iodide.

| Solvent | Volume (ml) | Reaction Temp. (°C) | CH₂ClI Yield (%) | CH₂I₂ Yield (%) |

| Acetone | 30 | 51 | 2.6 | 0 |

| Acetonitrile | 30 | 55-56 | 1.6 | 0 |

| Methanol | 30 | 41 | 0.5 | 0 |

| DMSO | 30 | 56-59 | 24.1 | 0 |

| DMF | 30 | 55-66 | 48.0 | 3.8 |

| DMF (10 hr) | 30 | 55-75 | 82.8 | 10.2 |

| HMPA | 30 | 51-61 | 54.6 | 2.9 |

| Table 1: Effect of Solvent on the Reaction of Dichloromethane and Sodium Iodide. Yields are based on the amount of NaI used. Data sourced from Miyano & Hashimoto (1971).[5] |

As the data indicates, polar aprotic solvents like DMF, DMSO, and HMPA provide substantially better yields than acetone or methanol.[5] DMF is often considered the most suitable solvent due to its availability and the high yield of this compound it produces.[5] A longer reaction time in DMF (10 hours) can increase the yield to approximately 83%, though it also leads to the formation of a diiodomethane byproduct.[5]

Visualizations

Reaction Pathway

Caption: Finkelstein reaction pathway for this compound synthesis.

Experimental Workflow

Caption: Step-by-step workflow for this compound synthesis.

Applications and Significance

This compound is a valuable reagent in organic synthesis.[6][7] It is particularly useful in cyclopropanation reactions, such as the Simmons-Smith reaction, where it often provides higher yields and better selectivity compared to diiodomethane.[6][7] Its utility extends to Mannich reactions, aminomethylation, epoxidation, and as a precursor for reagents like chloromethyl lithium.[6][7] This versatility makes it an important intermediate in the production of pharmaceuticals, agrochemicals, and dyes.[6][8]

References

- 1. Finkelstein reaction - Wikipedia [en.wikipedia.org]

- 2. lscollege.ac.in [lscollege.ac.in]

- 3. organicmystery.com [organicmystery.com]

- 4. youtube.com [youtube.com]

- 5. academic.oup.com [academic.oup.com]

- 6. innospk.com [innospk.com]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. This compound|lookchem [lookchem.com]

Chloroiodomethane CAS number 593-71-5

An In-depth Technical Guide to Chloroiodomethane (CAS 593-71-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, identified by the CAS Number 593-71-5, is a mixed dihalomethane with the chemical formula CH₂ClI.[1] It is a dense, colorless to pale yellow liquid that serves as a versatile and important reagent in organic synthesis.[2][3] Due to the presence of two different halogen atoms, this compound exhibits unique reactivity, making it a valuable tool for constructing complex molecular architectures. Its primary application lies in cyclopropanation reactions, particularly the Simmons-Smith reaction, where it often provides superior yields and selectivity compared to diiodomethane.[1][2] This guide provides a comprehensive overview of its chemical properties, synthesis, key applications, and safe handling protocols, tailored for professionals in research and development.

Physicochemical and Spectroscopic Data

The physical and chemical properties of this compound are critical for its application in synthesis and for ensuring safe laboratory practices. It is sensitive to light and should be stored in a dark place.[4][5] It is miscible with common organic solvents like acetone, benzene, diethyl ether, and alcohol.[4][5]

Physical and Chemical Properties

A summary of the key quantitative data for this compound is presented in Table 1.

| Property | Value | Source(s) |

| Identifiers | ||

| CAS Number | 593-71-5 | [1][2][4] |

| Molecular Formula | CH₂ClI | [1][2][4] |

| Molecular Weight | 176.38 g/mol | [1][6] |

| InChIKey | PJGJQVRXEUVAFT-UHFFFAOYSA-N | [1][5] |

| Physical Properties | ||

| Appearance | Colorless to pale yellow/pink liquid | [2][3][4] |

| Density | 2.422 g/mL at 25 °C | [1][5] |

| Boiling Point | 108-109 °C | [1][5] |

| Refractive Index (n²⁰/D) | 1.582 | [1][5] |

| Vapor Pressure | 39.3 mmHg at 25°C | [4] |

| Solubility & Distribution | ||

| Solubility | Miscible with acetone, benzene, diethyl ether, alcohol | [4][5] |

| Octanol/Water Partition Coeff. (logP) | 1.618 | [7] |

| Safety | ||

| Flash Point | 108-109 °C | [8] |

Spectroscopic Data

Spectroscopic analysis is essential for confirming the identity and purity of this compound.

-

¹H NMR: The proton NMR spectrum of this compound in CDCl₃ shows a characteristic singlet peak around 4.97 ppm.

-

Mass Spectrometry (MS): The electron ionization mass spectrum shows major peaks corresponding to the molecular ion and characteristic fragmentation patterns. The NIST Mass Spectrometry Data Center provides reference spectra for this compound.[6][9]

-

Infrared (IR) Spectroscopy: The IR spectrum displays characteristic vibrational frequencies for C-H, C-Cl, and C-I bonds. Reference spectra are available from sources like the NIST/EPA Gas-Phase Infrared Database.[6][10]

Synthesis and Experimental Protocols

This compound can be synthesized through various methods. A common and convenient laboratory-scale preparation involves the Finkelstein-type reaction between dichloromethane and sodium iodide.

Synthesis Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and purification of this compound from dichloromethane.

Caption: Workflow for this compound Synthesis.

Detailed Synthesis Protocol

This protocol is adapted from the literature for the synthesis of this compound from dichloromethane and sodium iodide using dimethylformamide (DMF) as a solvent.[11]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add sodium iodide (NaI) and an excess of dichloromethane (CH₂Cl₂).

-

Solvent Addition: Add a suitable volume of DMF. The use of a polar aprotic solvent like DMF significantly accelerates this Sₙ2 reaction compared to solvents like acetone.[11]

-

Reaction: Heat the mixture to a gentle reflux with constant stirring. The reaction progress can be monitored by observing the precipitation of sodium chloride (NaCl). A typical reaction time is 5 to 10 hours.[11]

-

Workup - Quenching: After the reaction period, cool the mixture to room temperature. Add water to the chilled reaction mixture to dissolve the inorganic salts.

-

Workup - Extraction: Transfer the mixture to a separatory funnel. The organic layer containing this compound will separate. Extract the aqueous layer several times with additional portions of dichloromethane to maximize recovery.

-

Workup - Washing: Combine all organic layers and wash them with several portions of water to remove residual DMF and salts.

-

Drying and Purification: Dry the organic layer over an anhydrous drying agent, such as calcium chloride. Filter to remove the drying agent.

-

Distillation: Purify the final product by fractional distillation. Collect the fraction boiling at 108-109 °C to yield pure this compound.[11]

Core Application: The Simmons-Smith Reaction

The most prominent application of this compound is in the Simmons-Smith reaction for the cyclopropanation of alkenes.[1][2][12] This reaction involves an organozinc carbenoid, typically (iodomethyl)zinc iodide (ICH₂ZnI), which is generated in situ. This compound can be used to generate the analogous (chloromethyl)zinc reagent, which has been shown to be even more reactive in some cases.[13]

Reaction Mechanism Diagram

The mechanism is a concerted, stereospecific syn-addition, meaning the stereochemistry of the starting alkene is preserved in the cyclopropane product.[5][12]

Caption: Mechanism of the Simmons-Smith Reaction.

Representative Protocol: Cyclopropanation of Cyclohexene

This protocol provides a general methodology for the cyclopropanation of cyclohexene using a zinc-copper couple and this compound.

-

Activation of Zinc: In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), add zinc powder. Activate the zinc by stirring it with a catalytic amount of iodine or by preparing a zinc-copper couple according to standard literature procedures.[14]

-

Reagent Addition: Add an ethereal solvent (e.g., anhydrous diethyl ether). To this suspension, add a solution of this compound dropwise while maintaining moderate stirring. An exothermic reaction should be observed, indicating the formation of the organozinc reagent.

-

Alkene Addition: Once the carbenoid formation is initiated, add the alkene (e.g., cyclohexene) to the reaction mixture.

-

Reaction: Stir the mixture at room temperature or with gentle heating (reflux) until the reaction is complete (monitoring by TLC or GC).

-

Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Workup: Separate the organic layer. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over an anhydrous sulfate (e.g., Na₂SO₄).

-

Purification: Filter the solution and remove the solvent under reduced pressure. Purify the resulting crude product (norcarane) by distillation or column chromatography.

Other Synthetic Applications

Beyond cyclopropanation, this compound is a precursor to other useful synthetic intermediates:[1][2]

-

Chloromethyl Lithium (ClCH₂Li): Reacts with organolithium compounds like n-butyllithium at low temperatures (-78 °C) to generate this reagent.

-

(Chloromethylene)triphenylphosphorane (Ph₃P=CHCl): Serves as a precursor to this specialized Wittig reagent used for synthesizing vinyl chlorides.

-

Other Reactions: It is also employed in Mannich reactions, aminomethylations, and epoxidations.[1][4]

Safety, Handling, and Toxicology

This compound is a hazardous chemical and must be handled with appropriate safety precautions in a well-ventilated chemical fume hood.[1]

Hazard Summary

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled (classified as Acute Toxicity, Category 4).

-

Irritation: Causes serious eye irritation (H319), skin irritation (H315), and may cause respiratory irritation (H335).[1][4][13]

-

Handling: Wear suitable personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid breathing vapors.[13]

-

Storage: Store in a tightly closed container in a cool, dry, and dark place.[5] It is often stabilized with copper.

-

Incompatibilities: Avoid contact with strong bases and strong oxidizing agents.[4]

Toxicological Information

The toxicological properties of this compound have not been fully investigated.[1][4] No data is available regarding its carcinogenicity, mutagenicity, or reproductive effects.[1] The primary known health effects are related to its irritant properties and acute toxicity upon exposure. Given the lack of comprehensive data, it should be handled as a substance of unknown long-term toxicity, and exposure should be minimized.

References

- 1. fishersci.com [fishersci.com]

- 2. This compound | CH2ClI | CID 11644 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. HEALTH EFFECTS - Toxicological Profile for Chloromethane - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. sodiumiodide.net [sodiumiodide.net]

- 5. organicchemistrytutor.com [organicchemistrytutor.com]

- 6. Ch 14: Cyclopropane synthesis [chem.ucalgary.ca]

- 7. ftp.cdc.gov [ftp.cdc.gov]

- 8. This compound | 593-71-5 [chemicalbook.com]

- 9. 593-71-5|this compound|BLD Pharm [bldpharm.com]

- 10. cdnisotopes.com [cdnisotopes.com]

- 11. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]

- 12. experts.illinois.edu [experts.illinois.edu]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. prezi.com [prezi.com]

Spectroscopic Data of Chloroiodomethane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for chloroiodomethane (CH₂ClI). The information presented is intended to support research and development activities where this compound is utilized. All quantitative data is summarized in structured tables, and detailed experimental protocols are provided.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of molecules. For this compound, both ¹H and ¹³C NMR provide characteristic signals that confirm its molecular structure.

¹H NMR Data

The ¹H NMR spectrum of this compound shows a single peak, corresponding to the two equivalent protons.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) | Multiplicity | Solvent |

| 4.971 ppm | Singlet | CDCl₃ |

¹³C NMR Data

The ¹³C NMR spectrum of this compound displays a single resonance for the carbon atom. While a specific experimental value from a single source can vary slightly based on conditions, data is available in spectral databases such as PubChem and SpectraBase. The chemical shift is found in the typical region for halomethanes.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) | Solvent | Data Source Reference |

| ~ -25 to -35 ppm (estimated) | CDCl₃ | --INVALID-LINK--, --INVALID-LINK-- |

Note: The chemical shift of the carbon in halomethanes is significantly influenced by the electronegativity and size of the halogen atoms. The presence of one chlorine and one iodine atom shifts the resonance upfield compared to dichloromethane and downfield compared to diiodomethane.

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational modes of a molecule. The IR spectrum of this compound exhibits characteristic absorption bands corresponding to the stretching and bending vibrations of its chemical bonds. The gas-phase IR spectrum is well-documented in the NIST Chemistry WebBook.

Table 3: Infrared (IR) Spectroscopic Data and Vibrational Mode Assignments for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |

| ~3050 | C-H symmetric stretch |

| ~1410 | CH₂ scissoring |

| ~1220 | CH₂ wagging |

| ~800 | CH₂ rocking |

| ~690 | C-Cl stretch |

| ~530 | C-I stretch |

| 114 | Cl-C-I bending [1] |

Note: The exact peak positions can vary depending on the phase (gas, liquid, or solid) and the spectroscopic technique (e.g., transmission, ATR).

Experimental Protocols

The following sections detail generalized protocols for acquiring NMR and IR spectra of this compound. These protocols are based on standard laboratory practices and can be adapted to specific instrumentation.

NMR Spectroscopy Protocol

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials:

-

This compound (CH₂ClI)

-

Deuterated chloroform (CDCl₃) with 0.03% (v/v) tetramethylsilane (TMS)

-

5 mm NMR tubes

-

Pipettes

-

Vortex mixer

Instrumentation:

-

400 MHz (or higher) NMR spectrometer

Procedure:

-

Sample Preparation:

-

In a clean, dry vial, dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of CDCl₃ containing TMS.

-

For ¹³C NMR, a more concentrated solution (50-100 mg/mL) may be required to obtain a good signal-to-noise ratio in a reasonable time.

-

Thoroughly mix the solution using a vortex mixer to ensure homogeneity.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's spinner turbine, ensuring the correct depth.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

-

Tune and match the probe for both the ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Acquire a single-scan ¹H spectrum to check the concentration and shimming.

-

Set the appropriate spectral width, acquisition time (typically 2-4 seconds), and relaxation delay (typically 1-5 seconds).

-

Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

Process the Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).

-

Perform a Fourier transform, phase correction, and baseline correction.

-

Reference the spectrum to the TMS signal at 0.00 ppm.

-

-

¹³C NMR Acquisition:

-

Switch the spectrometer to the ¹³C nucleus frequency.

-

Use a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set a wider spectral width (e.g., 0-220 ppm).

-

Acquire a larger number of scans (typically 128 or more) due to the low natural abundance of ¹³C and the relatively long relaxation times of quaternary carbons (though not present in this molecule).

-

Process the FID similarly to the ¹H spectrum.

-

Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

-

Fourier-Transform Infrared (FTIR) Spectroscopy Protocol

Objective: To obtain a high-quality infrared spectrum of liquid this compound.

Materials:

-

This compound (CH₂ClI)

-

Spectroscopy-grade solvent for cleaning (e.g., isopropanol or acetone)

-

Lint-free wipes

Instrumentation:

-

FTIR spectrometer equipped with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.

-

Attenuated Total Reflectance (ATR) accessory with a diamond or zinc selenide crystal.

Procedure:

-

Instrument Preparation:

-

Ensure the spectrometer is powered on and has had adequate time to warm up and stabilize.

-

Purge the sample compartment with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.

-

-

Background Spectrum Acquisition:

-

Clean the surface of the ATR crystal with a lint-free wipe soaked in a suitable solvent (e.g., isopropanol) and allow it to dry completely.

-

Acquire a background spectrum (typically 16-32 scans) with the clean, empty ATR crystal. This will be used to ratio against the sample spectrum.

-

-

Sample Spectrum Acquisition:

-

Place a small drop of liquid this compound onto the center of the ATR crystal, ensuring the crystal surface is completely covered.

-

Acquire the sample spectrum using the same number of scans and resolution as the background spectrum. A typical resolution is 4 cm⁻¹.

-

The spectrometer software will automatically ratio the sample interferogram to the background interferogram to generate the absorbance or transmittance spectrum.

-

-

Data Processing and Analysis:

-

Perform a baseline correction if necessary.

-

Use the software's peak-picking tool to identify the wavenumbers of the major absorption bands.

-

Compare the peak positions to known literature values and vibrational mode assignments.

-

-

Cleaning:

-

After analysis, carefully clean the this compound from the ATR crystal using a lint-free wipe and an appropriate solvent.

-

Logical Relationships in Spectroscopic Analysis

The following diagram illustrates the workflow for the spectroscopic analysis of this compound, from sample preparation to data interpretation.

References

An In-depth Technical Guide on the Thermal Stability and Decomposition of Chloroiodomethane

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the thermal stability and decomposition of chloroiodomethane (CH₂ClI). Due to a lack of specific experimental kinetic data in the public domain, this guide focuses on the fundamental principles governing its thermal behavior, primarily through the analysis of bond dissociation energies. It outlines a generalized experimental protocol for studying the gas-phase pyrolysis of halogenated hydrocarbons, which is applicable to this compound. Furthermore, this document illustrates the anticipated primary decomposition pathway and a typical experimental workflow using detailed diagrams. This guide is intended to serve as a foundational resource for researchers and professionals working with this compound, enabling them to understand its stability limitations and design appropriate experimental or handling protocols.

Introduction

This compound (CH₂ClI) is a dihalomethane that finds application in various synthetic organic chemistry processes. Its utility in drug development and other fine chemical syntheses necessitates a thorough understanding of its thermal stability. The presence of two different halogen atoms, chlorine and iodine, on the same carbon atom results in distinct chemical and physical properties, including a specific thermal decomposition profile. This guide explores the factors influencing the thermal stability of this compound and the expected products upon its decomposition.

Thermal Stability of this compound

The thermal stability of a molecule is intrinsically linked to the strength of its chemical bonds. In the case of this compound, the key bonds to consider are the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds. The energy required to break these bonds homolytically is known as the bond dissociation energy (BDE). A lower BDE indicates a weaker bond and, consequently, a lower temperature at which thermal decomposition is likely to initiate.

Bond Dissociation Energies

The primary determinant of the thermal decomposition pathway for this compound is the significant difference in the bond dissociation energies of the C-I and C-Cl bonds. The C-I bond is considerably weaker than the C-Cl bond, making it the most probable site for initial cleavage upon heating.

| Bond in this compound (CH₂ClI) | Bond Dissociation Energy (kJ·mol⁻¹) |

| C-I | 239[1] |

| C-Cl | 351[1] |

Table 1: Bond Dissociation Energies in this compound.

As indicated in Table 1, the energy required to break the C-I bond is approximately 112 kJ·mol⁻¹ less than that required to break the C-Cl bond. This substantial difference dictates that the primary thermal decomposition pathway will involve the homolytic cleavage of the C-I bond to form a chloromethyl radical (•CH₂Cl) and an iodine radical (•I).

Thermal Decomposition Pathway

Based on the bond dissociation energies, the thermal decomposition of this compound is expected to proceed via a radical chain mechanism initiated by the cleavage of the weakest bond.

Initiation Step

The decomposition process is initiated by the homolytic fission of the carbon-iodine bond:

CH₂ClI(g) → •CH₂Cl(g) + •I(g)

This initiation step is the rate-determining step in the overall decomposition process under unimolecular conditions.

Propagation and Termination Steps

Following the initiation, the highly reactive radicals can participate in a series of propagation and termination steps, leading to a variety of products. The exact nature and distribution of these products will depend on the specific reaction conditions (temperature, pressure, and presence of other species). Possible subsequent reactions include:

-

Recombination of radicals:

-

•CH₂Cl + •CH₂Cl → CH₂ClCH₂Cl (1,2-dichloroethane)

-

•I + •I → I₂ (Iodine)

-

•CH₂Cl + •I → CH₂ClI (reformation of the reactant)

-

-

Disproportionation reactions.

-

Reactions with the parent molecule.

The final products of the thermal decomposition of similar dihalomethanes often include a complex mixture of halogenated alkanes and alkenes, as well as elemental halogens.[2]

Experimental Protocols for Studying Thermal Decomposition

Experimental Apparatus

A common experimental setup for studying gas-phase pyrolysis is a shock tube or a flow reactor coupled with a sensitive analytical technique like gas chromatography-mass spectrometry (GC-MS).[3][4][5]

-

Pyrolysis Reactor: A high-temperature, inert reactor, typically made of quartz, is used to heat the gaseous sample to the desired decomposition temperature. For kinetic studies, a shock tube can provide rapid and uniform heating to high temperatures.[4][5]

-

Sample Introduction: A precise amount of this compound is introduced into the reactor, usually diluted in an inert gas like argon or nitrogen, to ensure unimolecular decomposition conditions and to control the reaction rate.

-

Temperature Control: Accurate temperature control and measurement within the reactor are critical for obtaining reliable kinetic data.

-

Product Analysis: The effluent gas from the reactor is rapidly quenched to prevent further reactions and then analyzed to identify and quantify the decomposition products.

Analytical Technique: Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is a powerful technique for analyzing the products of thermal decomposition.[6][7][8][9][10]

-

Pyrolysis: A small, precise amount of liquid or gaseous this compound is injected into a pyrolyzer, which is a resistively heated filament or a micro-furnace. The sample is rapidly heated to a set temperature in an inert atmosphere (e.g., helium).[10]

-

Gas Chromatography (GC): The volatile decomposition products are swept by the carrier gas into a gas chromatograph. The GC column separates the different components of the product mixture based on their boiling points and interactions with the stationary phase.

-

Mass Spectrometry (MS): As each component elutes from the GC column, it enters a mass spectrometer. The MS ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum for each component. This allows for the definitive identification of the decomposition products.

References

- 1. webqc.org [webqc.org]

- 2. Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Single-Pulse Shock Tube Experimental and Kinetic Modeling Study on Pyrolysis of a Direct Coal Liquefaction-Derived Jet Fuel and Its Blends with the Traditional RP-3 Jet Fuel - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Request Rejected [emsl.pnnl.gov]

- 7. Pyrolysis-GC-MS | Pyrolysis Gas Chromatography | EAG Laboratories [eag.com]

- 8. digital.csic.es [digital.csic.es]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. Pyrolysis–gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]

Chloroiodomethane: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth guide to the safe handling, storage, and emergency procedures for chloroiodomethane (CAS No. 593-71-5). The information is compiled from various safety data sheets and chemical databases to ensure a comprehensive overview for laboratory and research professionals.

Compound Identification and Properties

This compound, with the molecular formula CH₂ClI, is a colorless to light brown or pinkish-red liquid.[1][2][3] It is a valuable reagent in organic synthesis, particularly in cyclopropanation reactions, but its utility is matched by its hazardous properties, necessitating careful handling.[4] It is sensitive to light and may be stabilized with copper.[2][5]

Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | CH₂ClI | [2][5][6] |

| Molecular Weight | 176.38 g/mol | [1][5][6] |

| Appearance | Colorless to pale yellow or pinkish-red liquid | [1][2][6] |

| CAS Number | 593-71-5 | [5][6] |

| Density | 2.422 g/mL at 25 °C | [5][6] |

| Boiling Point | 108-109 °C | [4][5][6] |

| Refractive Index | n20/D 1.582 | [5][6] |

| Vapor Pressure | 10.6 mmHg | [1] |

| Solubility | Insoluble in water. Soluble in alcohol, ether, acetone, benzene, chloroform. | [7] |

| Stability | Stable under normal conditions, but light-sensitive. | [2] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. Exposure can cause irritation to the skin, eyes, and respiratory system. It is also harmful if swallowed, inhaled, or in contact with skin.[2][8] Some sources also indicate it is suspected of causing genetic defects.[9]

GHS Hazard Classification

The following table outlines the GHS classifications for this compound.

| Hazard Class | Category | Hazard Statement | Source(s) |

| Acute Toxicity, Oral | Category 3/4 | H301/H302: Toxic/Harmful if swallowed | [2] |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin | [2] |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled | [2] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [1][4][7] |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation | [1][4][7] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | [1][4][7] |

| Germ Cell Mutagenicity | Category 2 | H341: Suspected of causing genetic defects | [9] |

Safe Handling and Storage Protocols

Adherence to strict safety protocols is mandatory when working with this compound to minimize exposure risk.

Engineering Controls and Handling Protocol

Objective: To outline the necessary engineering controls and work practices for safely handling this compound.

Methodology:

-

Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[2][8][10]

-

Ignition Sources: Avoid heat and all sources of ignition. Use non-sparking tools to prevent fire caused by electrostatic discharge.[10]

-

Exposure Avoidance: Do not get in eyes, on skin, or on clothing.[2][8] Avoid breathing mists or vapors.[2][7]

-

Hygiene: Wash hands and any exposed skin thoroughly after handling.[2] Do not eat, drink, or smoke in the work area.[2]

-

Quantity: Use the minimum quantity necessary for the experiment.

Storage Conditions

Objective: To ensure the stability and integrity of this compound during storage.

Methodology:

-

Location: Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.[2][7]

-

Temperature: Refrigeration is recommended (approximately 4°C).[7][8]

-

Light Protection: Protect from light, as the compound is light-sensitive.[2][7]

-

Security: Store in a locked-up area.[2]

Personal Protective Equipment (PPE)

The use of appropriate PPE is the primary defense against chemical exposure.

-

Eye/Face Protection: Wear chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][7]

-

Skin Protection: Wear appropriate protective gloves (e.g., chemically impermeable gloves) and a lab coat or other protective clothing to prevent skin exposure.[2][7][10]

-

Respiratory Protection: If exposure limits are exceeded or if irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2] A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements must be followed.[7]

Emergency Procedures

Immediate and appropriate response during an emergency is critical.

First Aid Measures Protocol

Objective: To provide immediate care to an individual exposed to this compound.

Methodology:

-

General Advice: Move the victim to fresh air.[10] Call a poison control center or doctor for treatment advice.[2] Ensure medical personnel are aware of the material involved.[11]

-

Inhalation: If inhaled, remove the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, provide artificial respiration (do not use mouth-to-mouth if the substance was ingested or inhaled). Seek immediate medical attention.[2][7][10]

-

Skin Contact: Immediately take off all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[2][7]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][7]

-

Ingestion: Do NOT induce vomiting.[7][10] Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[2][7][10]

Firefighting Measures Protocol

Objective: To safely extinguish a fire involving this compound.

Methodology:

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), water spray, or alcohol-resistant foam.[2][7][10]

-

Firefighter Protection: Wear a self-contained breathing apparatus (SCBA) with pressure-demand (MSHA/NIOSH approved or equivalent) and full protective gear.[2][8][10]

-

Procedure: Move containers from the fire area if it can be done without risk. Stay upwind and out of low areas.[7]

-

Hazardous Combustion Products: Thermal decomposition can release irritating and toxic gases and vapors, such as carbon monoxide, carbon dioxide, hydrogen iodide, and hydrogen chloride gas.[2][8]

Accidental Release Measures Protocol

Objective: To safely contain and clean up a spill of this compound.

Methodology:

-

Evacuation and Isolation: Evacuate personnel to safe areas.[7][10] Remove all sources of ignition.[10]

-

Personal Protection: Use personal protective equipment. Avoid breathing vapors, mist, or gas.[7]

-

Containment: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[7][10]

-

Cleanup: Soak up the spill with an inert absorbent material (e.g., sand, silica gel, acid binder, universal binder, sawdust).[2][7] Collect the material and place it in suitable, closed containers for disposal.[7][10]

References

- 1. This compound | CH2ClI | CID 11644 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. Infinium Pharmachem Limited [infiniumpharmachem.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. 氯碘甲烷 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. innospk.com [innospk.com]

- 7. sodiumiodide.net [sodiumiodide.net]

- 8. fishersci.com [fishersci.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide on the Crystal Structure and Molecular Geometry of Chloroiodomethane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure and molecular geometry of chloroiodomethane (CH₂ClI), a dihalomethane with applications in organic synthesis. The information presented herein is compiled from crystallographic and computational studies, offering key structural parameters and insights into the experimental methodologies used for their determination.

Molecular Geometry

Table 1: Computed Molecular Geometry of this compound

| Parameter | Value |

| C-I Bond Length | 2.137 Å |

| C-Cl Bond Length | Value not explicitly found in searches |

| C-H Bond Length | Value not explicitly found in searches |

| H-C-H Bond Angle | 111.0° - 111.8° |

| Cl-C-I Bond Angle | Value not explicitly found in searches |

| H-C-Cl Bond Angle | Value not explicitly found in searches |

| H-C-I Bond Angle | Value not explicitly found in searches |

Note: The presented bond lengths and angles are based on computational chemistry databases and may vary slightly depending on the theoretical model used.

Crystal Structure

The solid-state structure of this compound has been determined by single-crystal neutron diffraction. This experimental technique provides precise information about the arrangement of atoms in the crystal lattice, including the unit cell dimensions, space group, and atomic coordinates.

This compound crystallizes in the orthorhombic crystal system.[1][2] The systematic arrangement of molecules in the crystal is described by the space group Pnma .[1][2]

Table 2: Crystallographic Data for this compound [1][2]

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pnma |

| a | 6.383 Å |

| b | 6.706 Å |

| c | 8.867 Å |

| α, β, γ | 90° |

| Z (molecules per unit cell) | Value not explicitly found in searches |

Data from the 1993 study by Torrie, Binbrek, and Von Dreele.

The crystal structure is characterized by a specific packing of the this compound molecules, dictated by intermolecular forces. A detailed analysis of the atomic coordinates and thermal parameters from the primary crystallographic study would provide further insights into the nature of these interactions.

Experimental Protocols

The determination of the crystal and molecular structure of this compound relies on sophisticated experimental techniques. Below are detailed overviews of the principal methodologies.

Single-Crystal Neutron Diffraction

Neutron diffraction is a powerful technique for determining the crystal structure of materials. Unlike X-rays, which are scattered by electrons, neutrons are scattered by atomic nuclei. This makes neutron diffraction particularly effective for accurately locating light atoms, such as hydrogen, in the presence of heavier atoms.

Methodology:

-

Crystal Growth: A high-quality single crystal of this compound is grown. This is typically achieved by slow cooling of a saturated solution or by vapor diffusion methods.

-

Sample Mounting: The single crystal is mounted on a goniometer, which allows for its precise orientation in the neutron beam.

-

Data Collection: The mounted crystal is placed in a beam of monochromatic neutrons. The diffracted neutrons are detected at various angles as the crystal is rotated. The intensity and position of the diffraction spots are recorded.

-

Structure Solution and Refinement: The collected diffraction data is used to determine the unit cell dimensions and space group. The positions of the atoms within the unit cell are then determined using computational methods, and the structural model is refined to best fit the experimental data.

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the reaction of dichloromethane with sodium iodide in a suitable solvent, such as dimethylformamide (DMF).

Reaction:

CH₂Cl₂ + NaI → CH₂ClI + NaCl

Procedure:

-

Dichloromethane and sodium iodide are combined in a reaction flask.

-

Dimethylformamide is added to the mixture.

-

The reaction is typically heated to reflux for several hours.

-

After cooling, the reaction mixture is worked up by extraction and washing to isolate the crude product.

-

The final product, this compound, is purified by distillation.

This compound is also utilized in various organic reactions, most notably the Simmons-Smith cyclopropanation reaction.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow from experimental techniques to the determination of the structural parameters of this compound.

Caption: Workflow for determining the structure of this compound.

References

Chloroiodomethane: A Comprehensive Technical Guide to its Discovery and Historical Preparation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloroiodomethane (CH₂ClI), a dihalomethane of significant interest in organic synthesis, possesses a unique reactivity profile owing to the differential lability of its carbon-halogen bonds. This technical guide provides an in-depth exploration of the discovery and historical preparation of this compound, offering a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences. The document details the earliest plausible synthetic routes, culminating in the more refined methods developed in the mid-20th century. Experimental protocols, quantitative data, and reaction pathways are presented to provide a thorough understanding of the compound's origins and synthesis.

Discovery and Early Synthesis

The precise first synthesis of this compound is not definitively documented in readily available historical records. However, the groundwork for the synthesis of mixed haloalkanes was laid in the 19th century with the pioneering work of chemists like Jean-Baptiste Dumas and Henri Victor Regnault, who extensively studied the substitution reactions of organic compounds with halogens.

It is plausible that this compound was first prepared through one of several early methods for generating mixed dihalomethanes. One such potential route involves the direct halogenation of a pre-existing halomethane. For instance, the controlled reaction of iodoform (triiodomethane, CHI₃) with chlorine could theoretically yield this compound, alongside other polyhalogenated methanes. The reaction proceeds by the substitution of iodine atoms with the more electronegative chlorine.

Another conceivable historical pathway is the decarboxylation of a haloacetic acid salt, a reaction analogous to the Hunsdiecker reaction developed later. The synthesis of iodoacetic acid from chloroacetic acid was a known transformation. Subsequent decarboxylative halogenation of a salt of a mixed haloacetic acid, such as sodium chloroiodoacetate, in the presence of a halogen could have produced this compound, though direct evidence for this specific synthesis in early literature is scarce.

Historical Preparation Methods

Prior to the development of more efficient modern syntheses, the preparation of this compound was often characterized by lower yields and less selective reactions. This section details some of the key historical methods that were likely employed or conceptually feasible based on the chemical knowledge of the late 19th and early 20th centuries.

Halogen Exchange Reactions

The principle of halogen exchange, where a less reactive halogen in an organic halide is replaced by a more reactive one, was an early and fundamental concept in organic synthesis.

One of the earliest and most straightforward conceptual approaches to this compound synthesis is the reaction of dichloromethane (CH₂Cl₂) with an iodide salt. This method, which forms the basis of modern preparations, relies on the Finkelstein reaction principle.

Experimental Protocol (Conceptual Historical Method):

-

A mixture of dichloromethane and a soluble iodide salt, such as sodium iodide or potassium iodide, is prepared in a suitable solvent like acetone or ethanol.

-

The reaction mixture is heated under reflux for an extended period, often several days.

-

The equilibrium is driven towards the formation of this compound by the precipitation of the less soluble sodium or potassium chloride in the organic solvent.

-

Workup involves filtration of the precipitated salt, followed by distillation of the filtrate to isolate the this compound.

Quantitative Data:

Early iterations of this method likely suffered from low yields and long reaction times due to the relatively low reactivity of dichloromethane and the challenge of finding optimal reaction conditions.

| Parameter | Value | Reference |

| Reactants | Dichloromethane, Sodium Iodide | Conceptual |

| Solvent | Acetone or Ethanol | Conceptual |

| Reaction Time | Several days | Conceptual |

| Yield | Low to moderate | Conceptual |

From Iodoform

The reaction of iodoform with a chlorinating agent represents another plausible historical route. The greater reactivity of the C-I bond compared to the C-Cl bond makes the substitution of iodine by chlorine thermodynamically favorable.

Experimental Protocol (Conceptual Historical Method):

-

Iodoform is dissolved in a suitable inert solvent, such as carbon tetrachloride.

-

A controlled stream of chlorine gas is bubbled through the solution, or a solution of a chlorinating agent like sulfuryl chloride (SO₂Cl₂) is added portion-wise.

-

The reaction is monitored by the disappearance of the characteristic color of iodine.

-

The product mixture, containing this compound and other chlorinated methanes, is then subjected to fractional distillation to isolate the desired compound.

Mid-20th Century Advancements: The Miyano-Hashimoto Synthesis

A significant breakthrough in the preparation of this compound came in 1971 with the work of Sotaro Miyano and Harukichi Hashimoto. They developed a highly efficient and convenient synthesis from dichloromethane and sodium iodide using a polar aprotic solvent, dimethylformamide (DMF). This method remains a cornerstone of modern this compound synthesis.

The Finkelstein Reaction in a Polar Aprotic Solvent

The key innovation of the Miyano-Hashimoto synthesis was the use of DMF as a solvent. Polar aprotic solvents like DMF accelerate the rate of Sₙ2 reactions by effectively solvating the cation (Na⁺) while leaving the anion (I⁻) relatively unsolvated and thus more nucleophilic.

Experimental Protocol (Miyano & Hashimoto, 1971):

-

Sodium iodide and an excess of dichloromethane are placed in a round-bottom flask equipped with a reflux condenser and a stirrer.

-

Dimethylformamide (DMF) is added to the stirred mixture.

-

The reaction mixture is heated to reflux and maintained at this temperature for several hours.

-

After cooling, the mixture is poured into water and extracted with dichloromethane.

-

The combined organic extracts are washed with water, dried over a suitable drying agent (e.g., anhydrous calcium chloride), and filtered.

-

The solvent is removed by distillation, and the crude this compound is purified by fractional distillation.

Quantitative Data:

This method provides significantly higher yields and shorter reaction times compared to earlier halogen exchange methods.

| Parameter | Value | Reference |

| Reactants | Dichloromethane, Sodium Iodide | [1] |

| Solvent | Dimethylformamide (DMF) | [1] |

| Reaction Time | ~5-10 hours | [1] |

| Yield | 63-83% | [1] |

Conclusion

The journey of this compound's synthesis from a conceptually plausible 19th-century reaction to a highly efficient 20th-century laboratory staple reflects the broader evolution of organic chemistry. While the exact moment of its discovery remains elusive, the historical methods, rooted in fundamental principles of halogen exchange and substitution, paved the way for the development of the robust and reliable synthetic protocols used today. The Miyano-Hashimoto synthesis, in particular, stands as a testament to the power of understanding reaction mechanisms and solvent effects in optimizing chemical transformations. This guide provides a foundational understanding of the historical context and practical aspects of preparing this versatile and valuable synthetic building block.

References

Navigating the Solubility Landscape of Chloroiodomethane in Organic Solvents: A Technical Guide

For Immediate Release

This technical guide offers a detailed exploration of the solubility characteristics of chloroiodomethane (CH₂ClI) in a range of common organic solvents. Designed for researchers, scientists, and professionals in drug development and organic synthesis, this document provides a consolidated resource on the qualitative solubility of this compound, alongside comprehensive, adaptable experimental protocols for quantitative determination.

Core Executive Summary

This compound, a key reagent in various organic reactions, exhibits broad miscibility with common organic solvents. This guide confirms its qualitative solubility in acetone, benzene, diethyl ether, and alcohol. While specific quantitative solubility data is not widely available in published literature, this document equips researchers with the necessary methodologies to determine these values experimentally. The provided protocols are grounded in established laboratory techniques for assessing liquid-liquid miscibility and solubility, ensuring reliable and reproducible results.

Quantitative Solubility Data

Based on available chemical literature, this compound is qualitatively described as miscible with several key organic solvents. The term "miscible" implies that the substances will mix in all proportions to form a single, homogeneous phase. A summary of this information is presented in Table 1.

| Solvent | Formula | Type | Reported Solubility of this compound |

| Acetone | C₃H₆O | Polar Aprotic | Miscible[1][2] |

| Benzene | C₆H₆ | Nonpolar Aprotic | Miscible[1][2] |

| Diethyl Ether | (C₂H₅)₂O | Polar Aprotic | Miscible[1][2] |

| Ethanol | C₂H₅OH | Polar Protic | Miscible[1][2] |

Experimental Protocols for Quantitative Solubility Determination

To empower researchers to obtain precise, quantitative solubility data for this compound in their specific solvent systems, two detailed experimental protocols are provided below.

Protocol 1: Determination of Miscibility by Visual Titration

This method is a straightforward approach to determine the miscibility of two liquids at a specific temperature. It involves the controlled addition of one liquid to another until turbidity (cloudiness) is observed, indicating phase separation.

Materials:

-

This compound (high purity)

-

Organic solvent of interest (e.g., acetone, benzene, diethyl ether, ethanol)

-

Calibrated burette

-

Glass-stoppered bottles or flasks

-

Constant temperature bath

-

Magnetic stirrer and stir bars

Procedure:

-

Prepare a series of mixtures of this compound and the chosen organic solvent in varying, known compositions by weight in sealed, glass-stoppered bottles. For example, prepare mixtures with 10%, 20%, 30%, etc., by weight of this compound.

-

Place a bottle containing a known composition on a magnetic stirrer within a constant temperature bath set to the desired experimental temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate thermally.

-

Titrate the third component (if determining a ternary phase diagram, for example, water) or simply observe the mixture. With continuous stirring, add the titrant from a burette until the first sign of persistent turbidity appears.

-

Record the volume of the titrant added.

-

The composition of the mixture at the point of turbidity can be calculated, representing a point on the miscibility boundary.

-

Repeat this process for all prepared compositions to map out the miscibility curve.

Protocol 2: Isothermal Equilibrium Shake-Flask Method for Quantitative Solubility

This widely used and accurate method determines the equilibrium solubility of a solute in a solvent at a constant temperature.

Materials:

-

This compound (high purity)

-

Organic solvent of interest

-

Thermostatically controlled shaker or incubator

-

Sealed, airtight vials or flasks

-

Analytical balance

-

Gas chromatograph (GC) with a suitable detector (e.g., Flame Ionization Detector - FID or Electron Capture Detector - ECD) or a refractometer.

-

Volumetric flasks and pipettes

-

Syringes and filters

Procedure:

-

Preparation of Supersaturated Solution: In a series of sealed vials, add an excess amount of this compound to a known volume or mass of the organic solvent. The presence of a second, undissolved phase of this compound is essential to ensure saturation.

-

Equilibration: Place the vials in a thermostatically controlled shaker set to the desired temperature. Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The agitation should be vigorous enough to promote mixing but not so intense as to cause emulsification.

-

Phase Separation: After equilibration, stop the agitation and allow the vials to stand undisturbed in the constant temperature bath for several hours (e.g., 12-24 hours) to allow for complete phase separation.

-

Sampling: Carefully withdraw a known volume of the solvent phase (the supernatant) using a syringe. To avoid contamination from the undissolved this compound, it is crucial to take the sample from the clear upper layer. The sample should be immediately filtered through a syringe filter compatible with the solvent.

-

Analysis:

-

Gravimetric Analysis: Accurately weigh the collected sample of the saturated solution. Then, carefully evaporate the solvent under controlled conditions (e.g., in a fume hood or using a rotary evaporator) until a constant weight of the this compound residue is obtained. The solubility can then be calculated as grams of this compound per 100 g of solvent.

-

Chromatographic Analysis: Prepare a series of standard solutions of this compound in the solvent of interest with known concentrations. Analyze these standards using a gas chromatograph to create a calibration curve. Dilute the collected sample of the saturated solution with a known volume of the pure solvent and analyze it using the same GC method. The concentration of this compound in the saturated solution can be determined from the calibration curve.

-

Refractive Index Measurement: Create a calibration curve by measuring the refractive indices of a series of standard solutions of this compound in the solvent at known concentrations. Measure the refractive index of the filtered saturated solution. The concentration can then be determined from the calibration curve.

-

-

Data Reporting: Express the solubility in appropriate units, such as g/100 mL, g/100 g, mol/L, or mole fraction, and specify the temperature at which the measurement was made.

Visualizations

To aid in the conceptual understanding of the experimental and logical workflows, the following diagrams are provided.

References

Methodological & Application

Application Notes and Protocols for Simmons-Smith Cyclopropanation using Chloroiodomethane

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Simmons-Smith reaction is a powerful and widely utilized method in organic synthesis for the stereospecific conversion of alkenes into cyclopropanes. This reaction typically employs an organozinc carbenoid, generated from a dihaloalkane and a zinc-copper couple, to deliver a methylene group to a double bond.[1][2] The resulting cyclopropane motif is a crucial structural element in numerous biologically active compounds, including pharmaceuticals, where it imparts unique conformational constraints and metabolic stability.[1][2]

While diiodomethane is the most common methylene source for this transformation, other dihalomethanes can also be employed. This document provides detailed application notes and a generalized experimental protocol for the Simmons-Smith cyclopropanation using chloroiodomethane. It is important to note that this compound is less commonly used than diiodomethane, and as such, reaction conditions may require optimization for specific substrates.

Reaction Mechanism and Stereochemistry

The Simmons-Smith reaction proceeds through a concerted mechanism, which accounts for its high degree of stereospecificity. The stereochemistry of the starting alkene is retained in the cyclopropane product; for instance, a cis-alkene will yield a cis-substituted cyclopropane, while a trans-alkene will afford a trans-substituted product.[3][4] The key reactive intermediate is a zinc carbenoid, often represented as (chloromethyl)zinc iodide (ClCH₂ZnI) when using this compound. This intermediate is believed to react with the alkene via a "butterfly-like" three-centered transition state.[3][4]

The formation of the organozinc carbenoid involves the insertion of zinc into the carbon-halogen bond of this compound.[5][6] Due to the higher reactivity of the carbon-iodine bond compared to the carbon-chlorine bond, the oxidative insertion of zinc is expected to occur selectively at the C-I bond.

Experimental Protocols

Preparation of the Zinc-Copper Couple

The activation of zinc is crucial for the success of the Simmons-Smith reaction. The zinc-copper couple is a commonly used activated form of zinc.[7]

Materials:

-

Zinc dust

-

Copper(I) chloride or Copper(II) acetate

-

Anhydrous diethyl ether or Dichloromethane (DCM)

-

Inert atmosphere (e.g., Argon or Nitrogen)

Procedure:

-

In a flame-dried flask under an inert atmosphere, add zinc dust (2.0 - 3.0 equivalents relative to the alkene).

-

Add an appropriate volume of anhydrous diethyl ether or DCM to create a slurry.

-

With vigorous stirring, add copper(I) chloride or copper(II) acetate (approximately 0.1 equivalents relative to zinc).

-

The mixture is typically stirred and may be gently heated or refluxed until a color change is observed (e.g., from black to grayish), indicating the formation of the zinc-copper couple.[2]

-

Allow the activated zinc-copper couple to cool to room temperature before use.

Simmons-Smith Cyclopropanation of an Alkene using this compound

This protocol describes a general procedure for the cyclopropanation of a non-functionalized alkene. Note: This is a generalized protocol, and optimization of reaction time, temperature, and stoichiometry may be necessary for specific substrates, especially when using the less reactive this compound.

Materials:

-

Alkene (1.0 eq)

-

This compound (1.5 - 2.5 eq)

-

Freshly prepared Zinc-Copper couple (2.0 - 3.0 eq)

-

Anhydrous diethyl ether or Dichloromethane (DCM)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a separate flame-dried flask under an inert atmosphere, dissolve the alkene (1.0 eq) in anhydrous diethyl ether or DCM.

-

Reagent Addition: To the alkene solution, add the freshly prepared zinc-copper couple. Subsequently, add this compound (1.5 - 2.5 eq) dropwise to the stirred suspension.

-

Reaction: Stir the reaction mixture at room temperature or gently heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Reaction times may be longer compared to those with diiodomethane.

-

Workup: Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.

-

Extraction: Extract the mixture with diethyl ether or DCM. Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution, and then with brine.

-